Cyanidin 3-galactoside

Catalog No.
S561855
CAS No.
27661-36-5
M.F
C21H21ClO11
M. Wt
484.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanidin 3-galactoside

CAS Number

27661-36-5

Product Name

Cyanidin 3-galactoside

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1

InChI Key

YTMNONATNXDQJF-QSLGVYCOSA-N

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Synonyms

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-galactopyranoside chloride, Cy3-gal, cyanidin 3-galactoside

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Antioxidant and Anti-inflammatory Properties:

Idaein possesses potent antioxidant and anti-inflammatory properties []. Studies suggest its ability to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways [, ]. This has led researchers to investigate its potential application in managing conditions associated with chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancer [, ].

Neuroprotective Effects:

Studies have explored the potential neuroprotective effects of Idaein. Its antioxidant and anti-inflammatory properties, along with its ability to modulate neurotransmitter levels, have shown promise in protecting neurons from damage and promoting their survival [, ]. This has sparked research interest in its potential application in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Anxiolytic and Sedative Effects:

Idaein, along with other Passiflora constituents, has been traditionally used for its calming and sedative properties []. Scientific research is investigating these effects, with studies suggesting Idaein's ability to interact with GABAergic and serotonergic systems involved in anxiety and sleep regulation []. This ongoing research explores its potential application in managing anxiety disorders and sleep disturbances [].

Additional Areas of Research:

Idaein is also being investigated for its potential applications in other areas, including:

  • Wound healing: Studies suggest Idaein may promote wound healing by stimulating collagen synthesis and reducing inflammation.
  • Diabetes: Research is exploring the potential of Idaein to improve glycemic control and reduce diabetic complications.
  • Cancer: Preliminary studies suggest Idaein may possess anti-cancer properties, but further research is needed to understand its mechanisms and potential therapeutic application.

Cyanidin 3-galactoside, also known as cyanidin 3-O-β-D-galactoside, is a glycosylated anthocyanin primarily found in various fruits such as apples and berries. It exhibits a deep red to purple color, which is responsible for the pigmentation in many plants. The molecular formula of cyanidin 3-galactoside is C21H21O11, and it features a galactose sugar moiety attached to the cyanidin backbone at the C3 position via an O-glycosidic bond .

That influence its stability and reactivity. Notably, it is susceptible to hydration and can degrade under acidic or alkaline conditions. The compound's half-life and bleaching rates are influenced by factors such as pH and temperature . The biosynthesis of cyanidin 3-galactoside involves several enzymatic steps starting from phenylalanine and culminating in the glycosylation of cyanidin with uridine diphosphate galactose .

Cyanidin 3-galactoside exhibits multiple biological activities, including:

  • Antioxidant properties: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory effects: Studies suggest it can inhibit inflammatory pathways.
  • Antidiabetic effects: It has shown potential in inhibiting intestinal α-glucosidase, suggesting benefits for glucose metabolism .
  • Anticancer properties: Research indicates it may inhibit the growth of certain cancer cells .

These activities contribute to its recognition as a beneficial compound in human health.

The synthesis of cyanidin 3-galactoside can be achieved through various methods:

  • Biosynthesis: This occurs naturally in plants through the phenylpropanoid pathway, where phenylalanine is converted into anthocyanins.
  • Chemical synthesis: Laboratory methods may involve the glycosylation of cyanidin using galactose derivatives in the presence of specific catalysts.
  • Extraction: Cyanidin 3-galactoside can be extracted from natural sources using solvents like ethanol or methanol followed by purification techniques such as chromatography .

Research on interaction studies highlights how cyanidin 3-galactoside interacts with other compounds:

  • It has been shown to synergistically enhance the inhibition of α-glucosidase when combined with acarbose, indicating potential for improved antidiabetic formulations .
  • Its stability can be affected by interactions with ascorbic acid and other antioxidants, which may influence its efficacy in food products .

Cyanidin 3-galactoside shares similarities with other anthocyanins but possesses unique characteristics that set it apart. Below is a comparison with several related compounds:

Compound NameStructure CharacteristicsUnique Features
Cyanidin 3-glucosideSimilar structure but with glucose instead of galactoseMore prevalent in certain fruits like blackcurrants
Pelargonidin 3-glycosideContains a different aglycone (pelargonidin)Exhibits different color properties (orange-red)
Delphinidin 3-galactosideContains delphinidin as an aglyconeTypically found in blue flowers; different health effects
Malvidin 3-glycosideContains malvidin as an aglyconeFound in red wine; associated with cardiovascular benefits

Cyanidin 3-galactoside's unique combination of biological activity and stability under various conditions makes it particularly valuable among these compounds.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

484.0772392 g/mol

Monoisotopic Mass

484.0772392 g/mol

Heavy Atom Count

33

UNII

FC7L938Y12

Wikipedia

Ideain
Dimethyl_selenide

Dates

Modify: 2023-08-15

Explore Compound Types